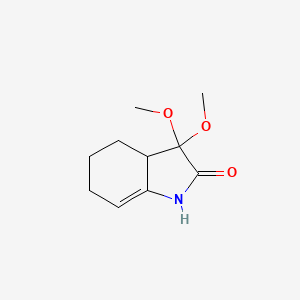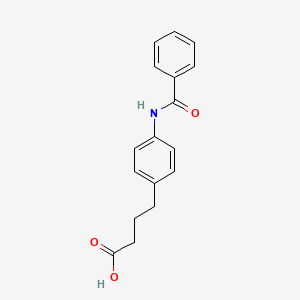
Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphine group bonded to a benzodioxaborin ring, making it a versatile reagent in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- typically involves the reaction of diphenylphosphine with a suitable boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound typically yields phosphine oxides, while reduction can produce different phosphine derivatives with varying degrees of substitution.
Aplicaciones Científicas De Investigación
Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydrogenation.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and delivery systems.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the compound acts as a ligand, enhancing the reactivity and selectivity of the metal catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: A simpler phosphine compound with similar reactivity but lacking the benzodioxaborin ring.
Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups, offering different steric and electronic properties.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A related compound with a different substituent pattern, used in photoinitiators and other applications.
Uniqueness
Phosphine, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is unique due to the presence of the benzodioxaborin ring, which imparts distinct chemical properties and reactivity. This structural feature allows for enhanced coordination with metal centers and improved performance in catalytic applications compared to simpler phosphine compounds.
Propiedades
Número CAS |
141521-49-5 |
|---|---|
Fórmula molecular |
C25H20BO2P |
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
diphenyl-(2-phenyl-4H-1,3,2-benzodioxaborinin-4-yl)phosphane |
InChI |
InChI=1S/C25H20BO2P/c1-4-12-20(13-5-1)26-27-24-19-11-10-18-23(24)25(28-26)29(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |
Clave InChI |
IXGRUGXBCCCDSK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C2=CC=CC=C2O1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
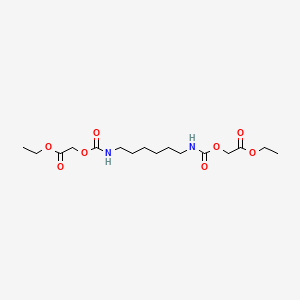

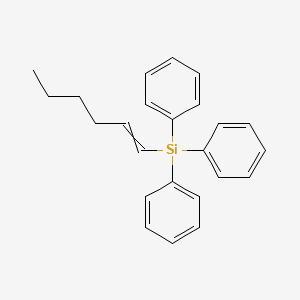
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
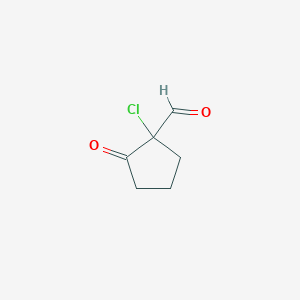
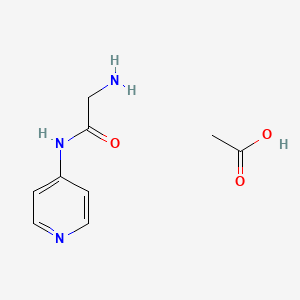
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)


![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
